(S)-(-)-2-Acetoxypropionic acid

Vue d'ensemble

Description

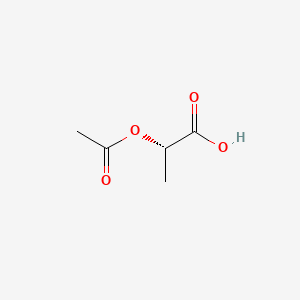

(S)-(-)-2-Acetoxypropionic acid is a chiral organic compound with the molecular formula C5H8O4. It is an ester derivative of lactic acid and is known for its applications in various chemical and biological processes. The compound is characterized by its optical activity, with the (S)-enantiomer being the active form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-(-)-2-Acetoxypropionic acid can be synthesized through several methods. One common approach involves the esterification of (S)-lactic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild heating conditions to yield the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantiomeric purity. Enzymatic esterification using lipases is a preferred method due to its specificity and efficiency. The process involves the reaction of (S)-lactic acid with acetic acid or acetic anhydride in the presence of a lipase enzyme, resulting in the formation of this compound with high optical purity.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(-)-2-Acetoxypropionic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-lactic acid and acetic acid.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming (S)-2-hydroxypropionic acid.

Common Reagents and Conditions:

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Major Products Formed:

Hydrolysis: (S)-lactic acid and acetic acid.

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: (S)-2-hydroxypropionic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

(S)-(-)-2-Acetoxypropionic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory drugs. Its incorporation in drug formulations enhances efficacy while potentially reducing side effects. For instance, it is utilized in the production of iopamidol, a non-ionic iodinated contrast agent used in medical imaging. The continuous production process of this compound ensures high purity and quality necessary for pharmaceutical applications .

Case Study: Iopamidol Production

A notable application involves the chlorination of this compound to produce (S)-2-acetoxypropionyl chloride, which is further distilled to meet pharmacopoeia standards. This process is critical for producing iodinated contrast agents that are safe for patient use .

Biochemical Research

Metabolic Pathway Studies:

In biochemical research, this compound serves as a tool for investigating metabolic pathways. Researchers utilize it to understand its role in biological systems and explore potential therapeutic applications. Its ability to influence metabolic processes makes it valuable in studying conditions such as metabolic disorders .

Food Industry

Food Additive Properties:

The compound is recognized for its flavoring and preservation properties in the food industry. It acts as a food additive that can enhance taste while extending the shelf life of food products. Its versatility allows it to be used in various formulations, improving both organoleptic properties and safety profiles .

| Application | Function | Benefits |

|---|---|---|

| Flavoring Agent | Enhances taste | Improved consumer acceptance |

| Preservative | Extends shelf life | Reduces spoilage and waste |

Cosmetic Formulations

Moisturizing Benefits:

In cosmetics, this compound is incorporated into skincare products due to its moisturizing properties. It helps improve skin texture and hydration levels, making it a desirable ingredient in lotions and creams aimed at enhancing skin health .

Polymer Chemistry

Biodegradable Polymers:

this compound plays a significant role in the production of biodegradable polymers. These materials are increasingly important in addressing environmental concerns related to plastic waste. The compound contributes to the development of sustainable materials that meet modern ecological standards .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced drug efficacy and reduced side effects |

| Biochemical Research | Metabolic studies | Insights into biological processes |

| Food Industry | Flavoring and preservation | Improved taste and shelf life |

| Cosmetics | Moisturizing agent | Enhanced skin texture and hydration |

| Polymer Chemistry | Production of biodegradable polymers | Environmentally friendly materials |

Mécanisme D'action

The mechanism of action of (S)-(-)-2-Acetoxypropionic acid involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation by the enzyme to yield specific products. The pathways involved typically include ester hydrolysis, oxidation, and reduction, depending on the enzyme and reaction conditions.

Comparaison Avec Des Composés Similaires

(S)-(-)-2-Acetoxypropionic acid can be compared with other similar compounds such as:

®-(+)-2-Acetoxypropionic acid: The enantiomer of this compound, which has different optical activity and may exhibit different biological activity.

Lactic acid esters: Other esters of lactic acid, such as methyl lactate and ethyl lactate, which have similar chemical properties but differ in their ester groups.

2-Hydroxypropionic acid: The hydrolyzed form of this compound, which lacks the ester group and has different reactivity.

The uniqueness of this compound lies in its chiral nature and its specific applications in chiral synthesis and enzymatic studies, making it a valuable compound in various fields of research and industry.

Activité Biologique

(S)-(-)-2-Acetoxypropionic acid, also known as 2-acetoxypropanoic acid, is an organic compound with the molecular formula C₅H₈O₄. It features an acetoxy group attached to a propanoic acid backbone, making it a versatile intermediate in organic synthesis and biochemistry. This article explores its biological activity, including antimicrobial properties, potential anti-inflammatory effects, and its role in drug bioavailability.

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.12 g/mol

- Physical State : Colorless to nearly colorless liquid

- Solubility : Soluble in water and organic solvents

- Boiling Point : 142 °C at 20 mmHg

- Specific Gravity : 1.18 at 20 °C

- Optical Activity : Specific rotation [α]20/D -44.0 to -55.0° (C=7, CHCl₃)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for food preservation and pharmaceutical applications. This activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| L. monocytogenes | 20 |

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. These compounds are being investigated for their potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory responses.

Case Studies

-

Food Preservation Study :

A study conducted on the use of this compound in food preservation demonstrated its effectiveness in extending the shelf life of perishable goods by inhibiting microbial growth. The results indicated a significant reduction in spoilage organisms when incorporated into food matrices. -

Pharmaceutical Formulation :

A research project explored the use of this compound as an excipient in drug formulations. It was found to enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell death in microbes.

- Enzyme Inhibition : Its derivatives may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Enhanced Drug Solubility : By modifying drug formulations, it can improve the absorption rates of active pharmaceutical ingredients.

Propriétés

IUPAC Name |

(2S)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975744 | |

| Record name | 2-(Acetyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6034-46-4 | |

| Record name | (2S)-2-(Acetyloxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6034-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions using thallium tris-[(S)-(-)-triacetoxypropionate] in aqueous (S)-(-)-2-Acetoxypropionic acid. What is the role of this compound in this reaction?

A1: While the paper [] doesn't delve into the specific mechanistic role of this compound, it's likely functioning as a solvent in this scenario. The authors were investigating various reaction conditions for the thallium(III)-mediated oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol. Using this compound as a solvent, alongside its corresponding thallium salt, could influence the reaction pathway or product distribution compared to other solvents. Further investigation would be needed to determine its precise role beyond a solvent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.